Home > Products > Screening Compounds P13685 > 5-Valyl angiotensin II
5-Valyl angiotensin II - 53-75-8

5-Valyl angiotensin II

Catalog Number: EVT-3479944
CAS Number: 53-75-8
Molecular Formula: C49H69N13O12
Molecular Weight: 1032.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Valyl angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance within the body. This compound is particularly notable for its agonistic activity at angiotensin receptors, which are integral to the renin-angiotensin-aldosterone system (RAAS). The modification of the angiotensin II structure by substituting valine at the fifth position enhances its pharmacological properties, making it a subject of interest in cardiovascular research and therapeutic applications.

Source

5-Valyl angiotensin II is synthesized through various chemical methods, primarily focusing on solid-phase peptide synthesis. This synthetic approach allows for precise control over the peptide's structure and composition, facilitating the exploration of its biological effects and potential therapeutic uses .

Classification

5-Valyl angiotensin II falls under the category of synthetic peptides and is classified as a hypertensive agent due to its ability to mimic the effects of natural angiotensin II. It is used primarily in research settings to study angiotensin receptor interactions and their implications in hypertension and related cardiovascular diseases .

Synthesis Analysis

Methods

The synthesis of 5-Valyl angiotensin II typically involves solid-phase peptide synthesis, a widely adopted technique for producing peptides. This method allows for stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, which are activated for coupling.
  2. Coupling Reaction: Each amino acid is sequentially added to the resin-bound peptide using coupling reagents such as dicyclohexylcarbodiimide.
  3. Deprotection: After each coupling step, protecting groups are removed to expose the reactive amine or carboxylic acid groups.
  4. Cleavage: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid, yielding 5-Valyl angiotensin II in solution .
Molecular Structure Analysis

Structure

The molecular formula for 5-Valyl angiotensin II is C₅₀H₇₁N₁₃O₁₂. It consists of a chain of amino acids with specific modifications that enhance its biological activity.

Data

  • Molecular Weight: Approximately 1046.2 g/mol.
  • Peptide Sequence: The sequence includes valine at the fifth position, altering its interaction with angiotensin receptors compared to natural angiotensin II.
Chemical Reactions Analysis

Reactions

5-Valyl angiotensin II undergoes various biochemical reactions primarily involving binding to angiotensin receptors (specifically AT1 and AT2 receptors). These interactions lead to downstream signaling pathways that affect vascular resistance and fluid retention.

Technical Details

  1. Receptor Binding: The binding affinity and efficacy at angiotensin receptors can be assessed using radiolabeled ligands in competition assays.
  2. Signal Transduction: Upon receptor activation, intracellular signaling cascades are triggered, leading to physiological responses such as vasoconstriction and aldosterone secretion .
Mechanism of Action

Process

5-Valyl angiotensin II acts by mimicking the actions of natural angiotensin II through its interaction with specific receptors on target cells. The mechanism involves:

  1. Receptor Activation: Binding to angiotensin receptors initiates conformational changes that activate G-proteins.
  2. Intracellular Signaling: This leads to increased intracellular calcium levels and activation of protein kinases, ultimately resulting in vasoconstriction and increased blood pressure.

Data

Studies have shown that modifications in the peptide structure can significantly alter its potency and selectivity towards different receptor subtypes, impacting its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when synthesized.
  • Solubility: Soluble in aqueous solutions, particularly in buffers used for biological assays.

Chemical Properties

Relevant Data or Analyses

Characterization techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to confirm purity and structural integrity during synthesis .

Applications

5-Valyl angiotensin II has significant applications in scientific research, particularly in studies related to:

  • Cardiovascular Physiology: Investigating mechanisms underlying hypertension and heart failure.
  • Pharmacology: Developing new antihypertensive therapies by exploring receptor interactions.
  • Biochemical Research: Understanding the role of peptides in endocrine signaling pathways within the renin-angiotensin system.
Introduction to 5-Valyl Angiotensin II

Nomenclature and Structural Identity

The systematic nomenclature and structural characteristics of 5-Valyl angiotensin II provide essential insights into its biochemical behavior and receptor interactions:

  • IUPAC Name: L-Aspartic acid, L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-phenylalanine
  • Molecular Formula: C₄₉H₆₉N₁₃O₁₂
  • Molecular Weight: 1032.15 g/mol [9]
  • CAS Registry Number: 58-49-1
  • CheBI Identifier: CHEBI:48434 [3]
  • Canonical SMILES: CC(C)C@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)N1CCC[C@H]1C(=O)NC@@HC(O)=O [9]

The pentapeptide fragment (residues 4-8: Tyr-Val-His-Pro-Phe) constitutes the core active site, with the Val⁵ substitution strategically positioned within this critical region. This modification subtly alters the peptide-receptor interface at AT₁ receptors, particularly affecting interactions with Lys¹⁹⁹ in transmembrane helix 5—a residue crucial for forming an ionic bridge with the C-terminal carboxyl group of phenylalanine (Phe⁸) [1]. Despite this change, Val⁵-Ang II maintains nearly identical binding affinity and functional activity at both AT₁ and AT₂ receptors compared to the native peptide, as confirmed through receptor-binding assays and pressor activity studies [6].

Table 1: Structural Comparison of Angiotensin II Isoforms

FeatureEndogenous Ang II (Ile⁵-Ang II)5-Valyl Angiotensin II
Amino Acid SequenceAsp-Arg-Val-Tyr-Ile-His-Pro-PheAsp-Arg-Val-Tyr-Val-His-Pro-Phe
CAS Number4474-91-358-49-1
Metabolic StabilityHalf-life <60 seconds in circulationEnhanced resistance to angiotensinases
Receptor Binding AffinityHigh affinity for AT₁ receptorsComparable affinity to Ile⁵-Ang II
Primary Research UtilityNative hormone studiesStable tracer for uptake/clearance studies

Historical Development and Discovery

The development of 5-Valyl angiotensin II emerged from concerted efforts to overcome limitations of native angiotensin peptides in RAS research:

  • Precursor Challenges: Early angiotensin analogs like saralasin (developed in the 1970s) demonstrated potent AT₁ receptor blockade but suffered from peptide instability, short duration of action, partial agonist activity, and negligible oral bioavailability. These limitations restricted their utility as research tools and therapeutic agents [1].

  • Non-peptide Breakthrough: In 1982, Takeda Pharmaceuticals identified imidazole-5-acetic acid derivatives (S-8307 and S-8308) as the first non-peptide angiotensin receptor antagonists. Though these compounds showed specific competitive inhibition at AT₁ receptors without partial agonism, they possessed only moderate potency and poor oral bioavailability [1].

  • Rational Drug Design: Scientists at DuPont used nuclear magnetic resonance (NMR) and computer modeling to compare the spatial configurations of Ang II and the Takeda leads. They recognized that adding acidic functional groups to mimic Ang II's N-terminal residues could enhance binding affinity. This led to EXP-6155 (with a 4-carboxy group) and eventually EXP-7711—a biphenylmethyl compound where replacing the carboxyl group with a tetrazole moiety produced the first orally active, potent AT₁ antagonist: losartan [1].

Within this drug development landscape, 5-Valyl angiotensin II emerged as a critical research tracer. Its design leveraged the observation that substituting the fifth-position amino acid could enhance metabolic stability without disrupting receptor interactions. Unlike therapeutic ARBs, Val⁵-Ang II served as a biochemically stable angiotensin analog that resisted degradation by angiotensinases—enzymes like dipeptidyl peptidase 3 (DPP3) that rapidly cleave endogenous Ile⁵-Ang II [4] [8]. This property made it indispensable for studying angiotensin uptake, tissue distribution, and receptor dynamics.

Research Significance in Renin-Angiotensin System Studies

5-Valyl angiotensin II has become fundamental for dissecting complex RAS pathways, particularly those involving tissue-specific angiotensin dynamics:

  • Tracer for Uptake Studies: The metabolic stability of Val⁵-Ang II enables precise tracking of angiotensin movement across biological barriers. When infused into rats, HPLC separation reveals that intrarenal Val⁵-Ang II accumulation increases by 88% compared to controls—an effect blocked by AT₁ receptor antagonists like losartan. This demonstrates AT₁-mediated uptake as a key mechanism for intrarenal angiotensin accumulation in hypertension [6].

  • Intrarenal RAS Activation: Research using Val⁵-Ang II infusion models has illuminated how proximal tubule-derived angiotensinogen spills into distal nephron segments. There, it interacts with renin from principal cells of collecting ducts (stimulated by Ang II via AT₁ receptors) and prorenin receptors (PRRs) on intercalated cells. This creates a distal intratubular angiotensin-generating system that contributes to hypertension and renal injury independent of circulating RAS [5].

  • Receptor Crosstalk: Studies utilizing Val⁵-Ang II demonstrate that angiotensin II suppresses natriuretic peptide signaling via AT₁ receptor activation. In rodent models, co-infusion of Val⁵-Ang II with atrial natriuretic peptide (ANP) significantly attenuates ANP-induced blood pressure reduction and cGMP generation. Surface plasmon resonance (SPR) studies confirm this occurs through protein kinase C (PKC) activation downstream of AT₁ receptors—not via direct GC-A receptor binding [7].

  • Sepsis and RAAS Imbalance: Liquid chromatography-mass spectrometry (LC-MS) studies in septic shock patients reveal increased angiotensin I/angiotensin II and angiotensin-(1-7)/angiotensin II ratios. These patients exhibit reduced circulating ACE activity and elevated angiotensin-converting enzyme 2 (ACE2) activity. Val⁵-Ang II serves as a reference compound in these assays to quantify enzymatic shifts that contribute to vasodilatory shock [8].

Table 2: Key Research Applications of 5-Valyl Angiotensin II

Research DomainModel/TechniqueKey Insight Enabled by Val⁵-Ang II
Renal Angiotensin UptakeChronic rat infusion + HPLCAT₁ receptor mediates 88% increase in intrarenal angiotensin retention
Intrarenal RAS Activation2K1C Goldblatt hypertension modelDistal nephron renin expression stimulated independently of blood pressure
Natriuretic Peptide CrosstalkCo-infusion with ANP + cGMP measurementANG II suppresses ANP effects via AT₁/PKC pathway
Enzymatic DysregulationLC-MS in septic shock plasmaACE activity reduction correlates with Ang I/Ang II ratio increase

Table 3: Compound Nomenclature and Identifiers

SynonymIdentifier TypeIdentifier
5-Valyl angiotensin IISystematic NameH-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH
Valine angiotensin IICAS Registry58-49-1
5-L-Valine angiotensin IICheBI IDCHEBI:48434
[Val⁵]-Angiotensin IIUniProtP01019 (variant)
Angiotensin II 5-valinePubChem CID9952625

The strategic application of 5-Valyl angiotensin II continues to advance our mechanistic understanding of RAS in cardiovascular, renal, and inflammatory diseases. Its biochemical stability and receptor fidelity make it an indispensable probe for mapping angiotensin pathways and receptor interactions that remain inaccessible using endogenous angiotensin peptides. Future research leveraging this analog will likely focus on its utility in quantifying tissue-specific RAS activation and evaluating novel AT₁ receptor-targeted therapies.

Properties

CAS Number

53-75-8

Product Name

5-Valyl angiotensin II

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C49H69N13O12

Molecular Weight

1032.2 g/mol

InChI

InChI=1S/C49H69N13O12/c1-26(2)39(60-41(65)33(12-8-18-54-49(51)52)56-38(64)23-32(50)47(71)72)44(68)57-34(20-29-14-16-31(63)17-15-29)42(66)61-40(27(3)4)45(69)58-35(22-30-24-53-25-55-30)46(70)62-19-9-13-37(62)43(67)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1

InChI Key

UWBHCQZBKMQGKQ-CGHBYZBKSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C(=O)O)N

Synonyms

1-Asp-5-Val-angiotensin II
5-valyl angiotensin II
angiotensin II, Asp(1)-Val(5)-
angiotensin II, Asp(1)-Val(5)-, (D-Asp-L-Val)-isomer
angiotensin II, Asp(1)-Val(5)-, (D-beta-Asp-L-Val)-isomer
angiotensin II, aspartyl(1)-valine(5)-
angiotensin, Val(5)-
angiotensin, valyl(5)-

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.